Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate
Description
Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate (CAS: 1237112-90-1) is a benzoate ester derivative with a methoxy group at the 2-position and a 3-(trifluoromethyl)phenyl substituent at the 4-position of the benzene ring. The methyl ester group at the carboxyl position enhances its stability and lipophilicity, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₁₆H₁₃F₃O₃, with a molecular weight of 310.27 g/mol . The trifluoromethyl (CF₃) group contributes to increased metabolic stability and bioavailability, traits commonly exploited in drug design .
Properties
IUPAC Name |
methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-21-14-9-11(6-7-13(14)15(20)22-2)10-4-3-5-12(8-10)16(17,18)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHJVPHYAFJMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the reaction of 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ester functional group in methyl benzoates typically undergoes hydrolysis under acidic or basic conditions to form carboxylic acids. For example, methyl 3-nitro-5-(trifluoromethyl)benzoate undergoes hydrolysis under acidic conditions to yield the corresponding carboxylic acid .
Reaction Conditions
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Acid-catalyzed hydrolysis : Sulfuric acid in water/methanol mixtures.
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Base-catalyzed hydrolysis : Aqueous sodium hydroxide.
Substitution Reactions
The aromatic rings may participate in nucleophilic or electrophilic substitution. The methoxy group (-OCH₃) is ortho/para-directing, while the TFM group is meta-directing due to its electron-withdrawing nature. For instance, methyl 3-amino-5-(trifluoromethyl)benzoate undergoes substitution reactions with hydrazine or sodium azide under specific conditions .
Example Reaction
Methyl 3-amino-5-(trifluoromethyl)benzoate reacts with sodium azide to form tetrazole derivatives .
Reduction of Nitro Groups
If the compound contains a nitro group (as in analogous systems), reduction to an amine is achievable using:
Yield and Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| SnCl₂·2H₂O | Methanol/H₂O | 70°C | 98% |
| Pd/C (10%) | Ethanol | 20°C | 95% |
Coupling Reactions
Suzuki-Miyaura or Sonogashira couplings are common for aromatic systems. For example, methyl 4-bromo-3-(trifluoromethyl)benzoate undergoes Sonogashira coupling with terminal alkynes to form ethynyl derivatives .
Example Protocol
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Mix methyl 4-bromo-3-(trifluoromethyl)benzoate with alkynes.
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Use PdCl₂(PPh₃)₂ and CuI catalysts in a solvent like THF.
Amination
The TFM group enhances stability in nucleophilic substitution. For instance, methyl 3-amino-5-(trifluoromethyl)benzoate reacts with sodium azide to form tetrazoles, as seen in analogous systems .
Demethylation
The methoxy group can undergo demethylation under strong acidic conditions (e.g., HBr in acetic acid) to form phenolic derivatives.
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to ortho/para positions, while the TFM group directs meta. This dichotomy creates regioselectivity challenges.
Ester Hydrolysis
Base-catalyzed hydrolysis involves nucleophilic attack by hydroxide ions on the carbonyl carbon, followed by elimination to form carboxylate salts .
NMR and IR Spectroscopy
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¹H NMR : Signals for methoxy protons (~3.9–4.0 ppm) and aromatic protons (downfield shifts due to TFM) .
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IR : Carbonyl stretch (~1700 cm⁻¹) for the ester group.
Mass Spectrometry
Molecular ion peaks corresponding to the molecular formula C₁₈H₁₄F₃O₃ (e.g., [M+H]⁺ ~350 m/z) .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives of 3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid have shown effectiveness against Staphylococcus aureus with low minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 µg/ml . This suggests that methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate could be explored for developing new antimicrobial agents.
Anti-inflammatory Properties
Compounds similar to this compound have been studied for their anti-inflammatory effects. The incorporation of methoxy and trifluoromethyl groups has been linked to enhanced anti-inflammatory activity, making these compounds candidates for treating conditions like arthritis and other inflammatory diseases .
Drug Development
The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs. A review of drugs containing this moiety indicates its importance in enhancing pharmacokinetic properties . this compound's structure may allow it to serve as a lead compound in the synthesis of novel therapeutics targeting various diseases.
Herbicidal Activity
Research into the herbicidal properties of similar benzoate derivatives indicates that modifications can lead to significant herbicidal activity against various weed species. The incorporation of the trifluoromethyl group may enhance the efficacy of these compounds, making them suitable candidates for agricultural applications .
Pesticide Formulations
The unique chemical properties of this compound suggest its potential use as an active ingredient in pesticide formulations. Its ability to inhibit specific biological pathways in pests can be further investigated to develop effective pest control agents.
Synthesis and Biological Evaluation
A study on the synthesis of various methyl benzoate derivatives highlighted the successful modification of this compound, leading to compounds with improved bioactivity profiles . These findings support the notion that structural modifications can significantly impact biological activities.
Comparative Studies
Comparative studies involving this compound and other benzoate derivatives have shown that the trifluoromethyl substitution often correlates with enhanced potency against microbial strains and improved therapeutic indices . This reinforces its potential as a versatile compound in both pharmaceutical and agricultural sectors.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally distinct from other benzoate esters, benzamides, and trifluoromethyl-containing derivatives. Below is a detailed comparison:
Structural Analogs with Varied Substitution Patterns
2-Methoxy-4-(3-trifluoromethylphenyl)benzoic Acid (CAS: 1237117-50-8)
- Structure : Differs by replacing the methyl ester with a carboxylic acid group.
- Molecular Formula : C₁₅H₁₁F₃O₃ (MW: 296.24 g/mol).
- Key Differences : The free carboxylic acid enhances reactivity, making it suitable for conjugation or salt formation in pharmaceuticals. However, the ester form (target compound) offers better membrane permeability .
Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate Structure: Features a 3-chloropropoxy group at position 4 and a CF₃ group at position 3. Key Differences: The substitution pattern (3-CF₃ vs. 4-CF₃) and additional chloropropoxy chain alter electronic properties and biological target specificity.
Derivatives with Photoreactive Functional Groups
2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester (CAS: 154187-50-5)
- Structure : Incorporates a diazirinyl group at position 4 instead of the trifluoromethylphenyl group.
- Molecular Formula : C₁₁H₉F₃N₂O₃ (MW: 274.2 g/mol).
- Application : Used in photoaffinity labeling to study protein-ligand interactions due to the photoreactive diazirine moiety .
- Key Differences : The diazirine group enables covalent binding under UV light, unlike the inert CF₃-phenyl group in the target compound .
Sulfonylurea Herbicides with Benzoate Cores
Triflusulfuron Methyl (Methyl 2-[[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]-3-methylbenzoate) Structure: Contains a triazine ring and sulfonylurea bridge. Application: Herbicide targeting acetolactate synthase (ALS) in plants . Key Differences: The triazine and sulfonamide groups introduce herbicidal activity, absent in the simpler target compound .
Benzimidazole Derivatives with Trifluoromethylphenyl Groups
7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine Structure: Benzimidazole core with CF₃-phenyl and sulfonamide groups. Application: Investigated for antimicrobial or kinase inhibitory activity due to the benzimidazole scaffold . Key Differences: The heterocyclic core alters solubility and binding affinity compared to the benzoate ester .
Table 1: Comparative Analysis of Key Compounds
Research Findings and Functional Implications
- Substituent Position Effects : The 4-CF₃-phenyl group in the target compound enhances π-π stacking interactions in receptor binding, whereas 3-CF₃ analogs (e.g., ) may exhibit altered steric effects .
- Ester vs. Acid : The methyl ester improves lipophilicity (logP ~3.2) compared to the carboxylic acid (logP ~2.5), favoring blood-brain barrier penetration in drug candidates .
- Biological Activity : Unlike sulfonylurea herbicides (), the target compound lacks enzyme inhibitory motifs but serves as a precursor for bioactive molecules .
Biological Activity
Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate, known by its CAS number 1237112-90-1, is a benzoate derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H15F3O3
- Molecular Weight : 320.29 g/mol
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can increase binding affinity to biological targets such as enzymes and receptors .
- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, the trifluoromethyl group has been shown to improve the potency of inhibitors against serotonin uptake .
- Antimicrobial Activity : Research indicates that related compounds demonstrate antimicrobial properties, potentially making this compound a candidate for further investigation in this area .
Biological Activity and Therapeutic Potential
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Properties : Studies have highlighted the potential of benzoate derivatives in combating bacterial infections. For example, compounds with similar structures have shown efficacy against Staphylococcus aureus and Escherichia coli .
- Antiviral Activity : The compound's structure suggests possible antiviral properties, supported by findings that fluorinated compounds often exhibit enhanced activity against viral targets such as SARS-CoV-2 .
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzoate derivatives, including this compound, against clinical isolates of E. coli. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an antibacterial agent .
- SARS-CoV-2 Inhibition : In vitro studies on related compounds demonstrated that trifluoromethyl-substituted benzoates could inhibit viral replication in cell cultures infected with SARS-CoV-2, highlighting their potential as antiviral therapeutics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate, and how are intermediates characterized?
- Methodological Answer : A common approach involves multi-step nucleophilic substitution and esterification. For example, similar benzoate derivatives are synthesized via sequential reactions with trichlorotriazine, substituted phenols, and aminobenzoates using DIPEA (diisopropylethylamine) as a base. Reaction conditions (e.g., -35°C for initial coupling, 40°C for subsequent steps) and purification via column chromatography (silica gel, CH₂Cl₂/EtOAC gradients) are critical for isolating intermediates. NMR (¹H, ¹³C) and LC-MS are used to confirm structural integrity, as demonstrated for analogous compounds .
Q. How is the purity of this compound validated in academic research?
- Methodological Answer : Purity is assessed using HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and GC-MS for volatile impurities. For non-volatile analogs, TLC (Rf values in hexane/EtOAc systems) and melting point analysis (e.g., 79–82°C for structurally related esters) are employed. Residual solvents are quantified via headspace GC, adhering to ICH guidelines .
Advanced Research Questions
Q. What strategies optimize reaction yields for trifluoromethyl-containing benzoates under steric hindrance?
- Methodological Answer : Steric challenges in trifluoromethylphenyl substitutions are mitigated by:
- Catalytic Systems : Using polar aprotic solvents (DMF, DMSO) with calcium hydroxide to stabilize intermediates .
- Temperature Gradients : Stepwise heating (e.g., 40°C for 24–48 hours) to enhance regioselectivity .
- Protecting Groups : Methoxy groups are introduced early to direct electrophilic aromatic substitution . Yield improvements (up to 90%) are reported for similar triazine-linked benzoates .
Q. How do electronic effects of the trifluoromethyl group influence spectroscopic properties in benzoate derivatives?
- Methodological Answer : The electron-withdrawing trifluoromethyl group deshields adjacent protons, causing downfield shifts in ¹H NMR (δ = 7.5–8.5 ppm for aromatic protons). In ¹³C NMR, the CF₃ group appears as a quartet (J ≈ 270–290 Hz) due to coupling with fluorine. IR spectroscopy shows C-F stretches at 1100–1200 cm⁻¹. These trends are consistent with trifluoromethyl-substituted analogs like Trifloxystrobin .
Q. What analytical methods resolve contradictions in reaction mechanisms for esterification of sterically hindered benzoic acids?
- Methodological Answer : Mechanistic ambiguities (e.g., SN1 vs. SN2 pathways) are resolved via:
- Kinetic Isotope Effects (KIE) : Comparing reaction rates with deuterated vs. non-deuterated substrates.
- DFT Calculations : Modeling transition states to identify steric/electronic barriers .
- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation (e.g., acyloxyboron intermediates) .
Q. How are structure-activity relationships (SARs) evaluated for trifluoromethylphenyl benzoates in biological assays?
- Methodological Answer : SAR studies involve:
- Substituent Variation : Synthesizing analogs with halogens, methoxy, or nitro groups at the 4-position.
- Biological Screening : Anticancer activity is tested via MTT assays (e.g., IC₅₀ values against HeLa cells), while antifungal activity follows CLSI guidelines, as seen in Trifloxystrobin derivatives .
- LogP Analysis : Measuring hydrophobicity (HPLC-derived logP) to correlate with membrane permeability .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the trifluoromethyl group.
- Purification : Use preparative HPLC for isomers; reverse-phase C18 columns resolve trifluoromethylphenyl regioisomers .
- Safety : Handle trifluoromethyl intermediates in fume hoods due to potential HF release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
